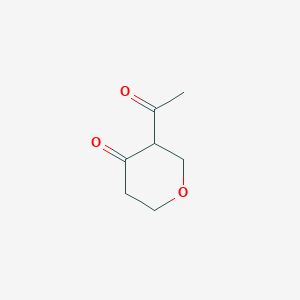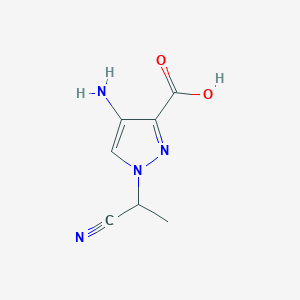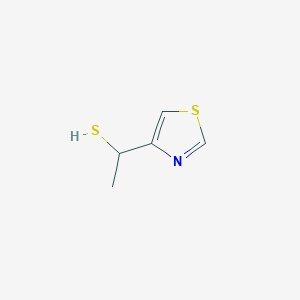
1-(1,3-Thiazol-4-yl)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Thiazol-4-yl)ethane-1-thiol is a heterocyclic organic compound containing a thiazole ring Thiazoles are five-membered rings with one sulfur and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1,3-Thiazol-4-yl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2-bromoethanethiol with thioamide under basic conditions. The reaction typically proceeds at room temperature and yields the desired thiazole derivative .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,3-Thiazol-4-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Thiazol-4-yl)ethane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anticancer and antiviral agents.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1-(1,3-Thiazol-4-yl)ethane-1-thiol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
2-(1,3-Thiazol-4-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
1-(1,3-Thiazol-4-yl)ethanamine: Contains an amine group instead of a thiol group.
2-Methyl-1,3-thiazole: A simpler thiazole derivative with a methyl group.
Uniqueness: 1-(1,3-Thiazol-4-yl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds, which can be crucial in biological systems and materials science .
Eigenschaften
Molekularformel |
C5H7NS2 |
|---|---|
Molekulargewicht |
145.3 g/mol |
IUPAC-Name |
1-(1,3-thiazol-4-yl)ethanethiol |
InChI |
InChI=1S/C5H7NS2/c1-4(7)5-2-8-3-6-5/h2-4,7H,1H3 |
InChI-Schlüssel |
KPPAOZBLIHAXDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CSC=N1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13066555.png)
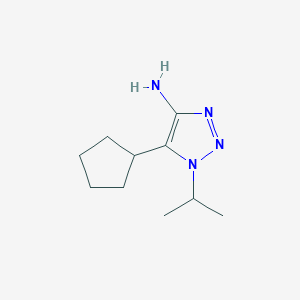
![4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066565.png)
amine](/img/structure/B13066573.png)
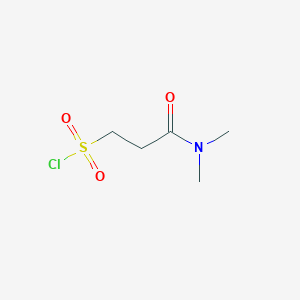

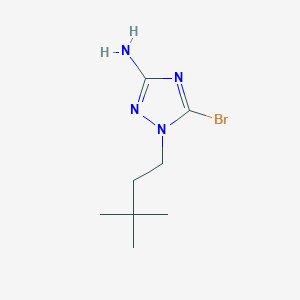
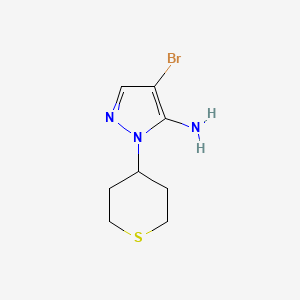

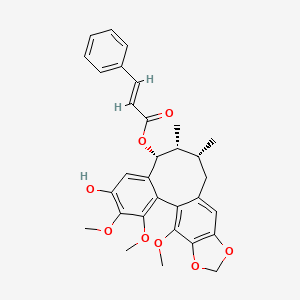

![1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13066609.png)
